molecular formula C23H16F2N2O3 B11418462 3-(3,4-difluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

3-(3,4-difluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B11418462
M. Wt: 406.4 g/mol
InChI Key: ZFKJVVZNZDNVTG-UHFFFAOYSA-N
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Description

3-(3,4-DIFLUOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzofuran core, a difluorobenzamido group, and a methylphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIFLUOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Difluorobenzamido Group: The difluorobenzamido group can be introduced via an amide coupling reaction using 3,4-difluorobenzoic acid and an appropriate amine.

    Attachment of Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIFLUOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-DIFLUOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-DIFLUOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a particular enzyme’s active site, inhibiting its activity and thereby affecting the metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl: A compound with similar difluorobenzamido group but different core structure.

    4,4-Difluoro-8-(4-methylphenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene: A compound with a similar methylphenyl group but different core structure.

Uniqueness

The uniqueness of 3-(3,4-DIFLUOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H16F2N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

3-[(3,4-difluorobenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H16F2N2O3/c1-13-6-9-15(10-7-13)26-23(29)21-20(16-4-2-3-5-19(16)30-21)27-22(28)14-8-11-17(24)18(25)12-14/h2-12H,1H3,(H,26,29)(H,27,28)

InChI Key

ZFKJVVZNZDNVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)F)F

Origin of Product

United States

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